Spectroscopic Data Analysis of 1,3-Divinyltetramethyldisiloxane: An In-Depth Technical Guide
Spectroscopic Data Analysis of 1,3-Divinyltetramethyldisiloxane: An In-Depth Technical Guide
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Foreword: The Pivotal Role of Spectroscopic Analysis
1,3-Divinyltetramethyldisiloxane (DVTMDSO) is a cornerstone of the organosilicon industry. Its bifunctional nature, featuring two vinyl groups, makes it an essential crosslinking agent and monomer in the synthesis of a vast array of silicone polymers, resins, and elastomers.[1][2] These materials are indispensable in high-performance applications, from medical devices and electronics to automotive and construction industries.[1][2] The precise molecular structure and purity of DVTMDSO are critical determinants of the final polymer's properties, such as durability, flexibility, and thermal stability.[1] Consequently, a robust and comprehensive analytical methodology for its characterization is not merely an academic exercise but a fundamental requirement for industrial quality control and innovative research.
This guide provides a detailed exploration of the spectroscopic techniques used to elucidate the structure and confirm the identity of DVTMDSO. We will delve into the practical aspects of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we can construct a self-validating analytical workflow that ensures the highest degree of confidence in the material's quality.
Molecular Blueprint: Structure and Isomerism
Before delving into the spectroscopic data, a clear understanding of the DVTMDSO molecule is essential. Its structure consists of a central disiloxane (Si-O-Si) bond, with each silicon atom bonded to two methyl groups and one vinyl group.
Caption: Chemical structure of 1,3-Divinyltetramethyldisiloxane.
This seemingly simple molecule presents a foundational analytical challenge: ensuring the correct connectivity and the absence of isomeric impurities or byproducts from its synthesis, such as compounds with ethyl groups.[3] Spectroscopic analysis provides the necessary tools to address this challenge comprehensively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. For DVTMDSO, a combination of ¹H, ¹³C, and ²⁹Si NMR creates a complete structural fingerprint.
¹H NMR: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy detects the resonance of hydrogen nuclei in a magnetic field. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, and spin-spin coupling between neighboring protons provides information about their connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of DVTMDSO in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the vinyl proton signals.
-
Data Acquisition:
-
Pulse Sequence: Standard single-pulse ('zg') sequence.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).
-
Data Interpretation: The ¹H NMR spectrum of DVTMDSO is characterized by two distinct regions:
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | J-Coupling Constants (Hz) |
| Si-CH ₃ | ~0.14 | Singlet | 12H | N/A |
| Si-CH =CH ₂ | 5.7 - 6.2 | Complex Multiplet | 6H | J(trans) ≈ 20.3, J(cis) ≈ 14.9, J(gem) ≈ 4.0 |
Source: ChemicalBook[4]
The sharp singlet for the twelve methyl protons confirms their chemical equivalence. The vinyl protons appear as a complex multiplet due to the geminal, cis, and trans coupling between them. High-field NMR can resolve this multiplet into three distinct signals, providing unambiguous confirmation of the vinyl group's presence and integrity.
¹³C NMR: Probing the Carbon Skeleton
Principle: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it provides a direct map of the carbon framework of the molecule.
Experimental Protocol:
-
Sample Preparation: The same sample used for ¹H NMR can be used.
-
Instrumentation: A broadband probe on a 400 MHz or higher spectrometer.
-
Data Acquisition:
-
Pulse Sequence: Standard proton-decoupled pulse sequence. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Number of Scans: 128 to 1024 scans are typically required for a good signal-to-noise ratio.
-
Data Interpretation: The proton-decoupled ¹³C NMR spectrum will show three distinct peaks:
| Signal Assignment | Chemical Shift (δ) ppm |
| Si-C H₃ | ~1.0 |
| Si-C H=CH₂ | ~132.0 |
| Si-CH=C H₂ | ~139.5 |
Source: Adapted from typical organosilicon chemical shifts.[5]
These three signals are in perfect agreement with the molecular structure of DVTMDSO, confirming the presence of one type of methyl carbon and two distinct vinyl carbons.
²⁹Si NMR: Direct Observation of the Siloxane Core
Principle: ²⁹Si NMR directly probes the silicon nuclei, providing invaluable information about the siloxane backbone. The chemical shift of ²⁹Si is highly sensitive to the substituents on the silicon atom.[6]
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6 mL CDCl₃) is often necessary due to the low natural abundance and sensitivity of the ²⁹Si nucleus.
-
Instrumentation: A broadband or silicon-specific probe is required.
-
Data Acquisition:
-
Pulse Sequence: Inverse-gated decoupling is often employed to mitigate the negative Nuclear Overhauser Effect (NOE) and ensure accurate quantification.
-
Relaxation Delay: A longer relaxation delay (e.g., 10-20 seconds) is crucial for accurate signal integration.
-
Data Interpretation: Due to the symmetry of the molecule, the two silicon atoms in DVTMDSO are chemically equivalent and will produce a single peak in the ²⁹Si NMR spectrum. The expected chemical shift is in the range of -18 to -22 ppm. This single peak is a powerful confirmation of the symmetrical disiloxane structure.
Vibrational Spectroscopy: Identifying Key Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying specific functional groups.
Caption: Complementary nature of IR and Raman spectroscopy.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energy levels of the molecule's bonds. It is particularly sensitive to polar bonds.
Experimental Protocol:
-
Sample Preparation: A thin film of neat DVTMDSO liquid is placed between two salt plates (e.g., KBr or NaCl).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the 4000-400 cm⁻¹ range.
Data Interpretation: Key IR absorption bands for DVTMDSO include:
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~3054 | C-H stretch | Vinyl (=C-H) |
| ~2962 | C-H stretch | Methyl (-CH₃) |
| ~1597 | C=C stretch | Vinyl (C=C) |
| ~1408 | C-H bend | Vinyl (=CH₂) |
| ~1258 | CH₃ symmetric bend | Si-CH₃ |
| ~1057 | Si-O-Si stretch | Asymmetric |
Source: Adapted from general siloxane spectral data.[7][8]
The very strong and broad absorption band around 1057 cm⁻¹ is the characteristic asymmetric stretch of the Si-O-Si bond and is a definitive marker for a siloxane.[8]
Raman Spectroscopy
Principle: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It provides information about vibrational modes and is particularly sensitive to non-polar, symmetric bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of liquid DVTMDSO is placed in a glass vial.
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Data Acquisition: The laser power and acquisition time are optimized to obtain a good signal without causing sample fluorescence.
Data Interpretation: The Raman spectrum provides complementary information to the IR spectrum:
| Raman Shift (cm⁻¹) | Vibrational Mode | Assignment |
| ~3054 | C-H stretch | Vinyl (=C-H) |
| ~2962 | C-H stretch | Methyl (-CH₃) |
| ~1597 | C=C stretch | Vinyl (C=C) |
| ~520 | Si-O-Si stretch | Symmetric |
The C=C stretch of the vinyl group is typically much stronger in the Raman spectrum than in the IR spectrum. Conversely, the asymmetric Si-O-Si stretch, which is very strong in the IR, is weak in the Raman spectrum. This complementarity is a powerful tool for confirming the presence of both the siloxane backbone and the vinyl functional groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern can provide valuable structural information.[9][10]
Experimental Protocol:
-
Sample Introduction: Gas Chromatography (GC) is an ideal method for introducing a volatile sample like DVTMDSO into the mass spectrometer, as it also provides a purity profile.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
Data Interpretation:
-
Molecular Ion (M⁺): The molecular weight of DVTMDSO is 186.40 g/mol .[11] The mass spectrum should show a molecular ion peak at m/z = 186.
-
Isotope Pattern: The presence of two silicon atoms will result in characteristic M+1 and M+2 peaks with predictable intensities, confirming the silicon content.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides a structural puzzle that can be pieced together. Key expected fragments include:
-
m/z = 171: Loss of a methyl group ([M-15]⁺). This is a very common fragmentation pathway for organosilicon compounds.
-
m/z = 159: Loss of a vinyl group ([M-27]⁺).
-
m/z = 73: The [(CH₃)₃Si]⁺ ion, a common rearrangement product in siloxane mass spectra.
-
The observation of the correct molecular ion and a fragmentation pattern consistent with the known structure provides the final piece of evidence for the unambiguous identification of DVTMDSO.[12]
Synergistic Data Integration: A Self-Validating Workflow
The true power of spectroscopic analysis lies not in any single technique but in the integration of data from multiple, orthogonal methods. This creates a self-validating system where each technique corroborates the findings of the others.
Caption: Integrated spectroscopic workflow for the analysis of DVTMDSO.
By following this integrated approach, researchers, scientists, and drug development professionals can ensure the identity, purity, and structural integrity of 1,3-Divinyltetramethyldisiloxane, a critical precursor in a wide range of advanced materials.
References
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ResearchGate. (n.d.). ¹H-NMR spectra of tetramethyldisiloxane (M1), divinyltetramethyldisiloxane (M2), vinyltetramethyldisiloxane (M3; VTMDS) and the equilibration reaction (EQ). Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. Retrieved from [Link]
- Hard, A. P., Parker, S. F., & Jayasooriya, U. A. (2007). Vibrational spectroscopic analysis of chlorosilanes and siloxane oligomers: implications for the spectra of polydimethylsiloxanes. Applied Spectroscopy, 61(3), 314-320.
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NIST. (n.d.). Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. Retrieved from [Link]
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Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Typical 29 Si NMR Chemical Shifts. Retrieved from [Link]
-
IEEE Transactions on Components, Packaging, and Manufacturing Technology-Part A. (1995). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. Retrieved from [Link]
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